cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid
Description
cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at position 1 and a carboxylic acid moiety at position 2. Fluorination at position 4 enhances metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry as a precursor for peptide mimetics or protease inhibitors .
Properties
IUPAC Name |
4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGKTZMTJXSICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid involves several steps. One common method includes the use of starting materials such as pyrrolidine derivatives and benzyloxycarbonyl chloride. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and benzyloxycarbonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyrrolidine and Piperidine Families
Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
- Cbz vs. BOC Protection : The Cbz group in the target compound is acid-labile, whereas the tert-butoxycarbonyl (BOC) group in the piperidine analog requires strong acids (e.g., TFA) for removal. This impacts synthetic strategies for amine deprotection .
- Fluorine vs.
- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring imposes greater torsional strain than piperidine, affecting conformational preferences in drug design .
Biological Activity
cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid (CAS No. 1269755-11-4) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorinated pyrrolidine core, positions it as a candidate for various biological applications, particularly in the realm of drug development.
- Molecular Formula : C₁₃H₁₄FNO₄
- Molecular Weight : 267.26 g/mol
- Purity : ≥ 97%
- CAS Number : 1269755-11-4
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor for various enzymes, potentially including dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and insulin regulation.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Dipeptidyl Peptidase IV Inhibition :
-
Anticancer Applications :
- The compound has been explored in the context of chimeric antigen receptor (CAR) T-cell therapies, particularly targeting CD19-positive malignancies. The combination of this compound with immune effector cells has shown enhanced therapeutic efficacy, indicating its potential role in cancer immunotherapy .
- Pharmacokinetics and Bioavailability :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
